8-Iodo-5-oxaspiro[3.5]nonane
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Overview
Description
8-Iodo-5-oxaspiro[35]nonane is a chemical compound with the molecular formula C8H13IO It is characterized by its unique spirocyclic structure, which includes a four-membered ring and a six-membered ring connected through a single oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-5-oxaspiro[3.5]nonane typically involves the use of radical chemistry. One common method includes the functionalization of C(sp3)-H bonds through hydrogen atom transfer (HAT) processes initiated by radicals. These processes can be promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-5-oxaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Conditions: These reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with nucleophiles can yield derivatives with different functional groups attached to the spirocyclic structure .
Scientific Research Applications
8-Iodo-5-oxaspiro[3
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the study of biological processes involving spirocyclic structures.
Medicine: May serve as a precursor for the development of pharmaceutical compounds with spirocyclic motifs.
Industry: Could be used in the production of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-Iodo-5-oxaspiro[3.5]nonane is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involving its spirocyclic structure. The presence of the iodine atom and the oxygen atom in the spirocyclic ring may play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Contains a nitrogen atom in the spirocyclic structure.
8-Oxa-2-azaspiro[4.5]decane: Features a different ring size and nitrogen atom in the spirocyclic structure.
Uniqueness
8-Iodo-5-oxaspiro[3Its specific structure allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H13IO |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
8-iodo-5-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13IO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6H2 |
InChI Key |
YYOWWJSVJDZVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)I |
Origin of Product |
United States |
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